N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide
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Overview
Description
N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves the condensation of appropriate benzylidene derivatives with thiazolidinone precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methylbenzamide: A simpler analog with similar structural features but lacking the thiazolidinone moiety.
N-benzyl-N-tert-butyl-4-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide: A structurally related compound with a methoxy group instead of an ethyl group.
Uniqueness
N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone moiety, in particular, is responsible for its diverse reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C29H28N2O2S2 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N-benzyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C29H28N2O2S2/c1-2-22-15-17-23(18-16-22)20-26-28(33)30(29(34)35-26)19-9-14-27(32)31(25-12-7-4-8-13-25)21-24-10-5-3-6-11-24/h3-8,10-13,15-18,20H,2,9,14,19,21H2,1H3/b26-20- |
InChI Key |
MXVKWOJVOHACHK-QOMWVZHYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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